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Compound of Interest

Compound Name: 3-Iodo-4-nitroanisole

Cat. No.: B1333487 Get Quote

An in-depth analysis of the crystal structure of 3-Iodo-4-nitroanisole reveals key insights into

its solid-state architecture, governed by a subtle interplay of intermolecular forces. This

technical guide provides a comprehensive overview of its crystallographic data, experimental

procedures for its synthesis and characterization, and the nature of the interactions that dictate

its supramolecular assembly. While a detailed published study providing a complete

quantitative analysis is not publicly available, crystallographic data has been deposited in the

Cambridge Structural Database, indicating that a definitive structural analysis has been

performed.

Physicochemical Properties
3-Iodo-4-nitroanisole is a yellow crystalline solid with the chemical formula C₇H₆INO₃ and a

molecular weight of approximately 279.03 g/mol . Its melting point has been reported in the

range of 68-82°C.

Crystal Structure and Intermolecular Interactions
The definitive crystal structure data for 3-Iodo-4-nitroanisole is available through the

Cambridge Crystallographic Data Centre (CCDC) under the deposition number 872529. While

the specific quantitative data from the refined structure is not publicly disseminated in research

literature, analysis of related iodo-nitro aromatic compounds allows for a well-grounded

understanding of the probable intermolecular interactions governing the crystal packing of 3-
Iodo-4-nitroanisole.
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The supramolecular architecture of similar compounds is often dictated by a combination of

weak hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of 3-Iodo-4-
nitroanisole, it is anticipated that C-H···O interactions involving the methoxy and nitro groups

play a significant role in the formation of the crystal lattice. Furthermore, the presence of an

iodine atom and a nitro group suggests the possibility of I···O halogen bonding, a directional

interaction that can significantly influence molecular assembly. Aromatic π-π stacking

interactions between the benzene rings of adjacent molecules are also likely to contribute to

the overall stability of the crystal structure.

Data Presentation
The following tables provide a template for the crystallographic data of 3-Iodo-4-nitroanisole.

The specific values would be obtained from the CIF (Crystallographic Information File)

corresponding to CCDC 872529.

Table 1: Crystal Data and Structure Refinement for 3-Iodo-4-nitroanisole.
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Parameter Value

Empirical formula C₇H₆INO₃

Formula weight 279.03

Temperature Value not available

Wavelength Value not available

Crystal system Value not available

Space group Value not available

Unit cell dimensions

a = Value not available Åb = Value not available

Åc = Value not available Åα = Value not

available °β = Value not available °γ = Value not

available °

Volume Value not available Å³

Z Value not available

Density (calculated) Value not available Mg/m³

Absorption coefficient Value not available mm⁻¹

F(000) Value not available

Crystal size Value not available mm

Theta range for data collection Value not available °

Index ranges Value not available

Reflections collected Value not available

Independent reflections Value not available

Completeness to theta Value not available %

Absorption correction Value not available

Max. and min. transmission Value not available

Refinement method Full-matrix least-squares on F²
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Parameter Value

Data / restraints / parameters Value not available

Goodness-of-fit on F² Value not available

Final R indices [I>2sigma(I)]
R1 = Value not availablewR2 = Value not

available

R indices (all data)
R1 = Value not availablewR2 = Value not

available

| Largest diff. peak and hole | Value not available e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 3-Iodo-4-nitroanisole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1333487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond/Angle Length (Å) / Angle (°)

I(1)-C(3) Value not available

N(1)-C(4) Value not available

O(1)-N(1) Value not available

O(2)-N(1) Value not available

O(3)-C(1) Value not available

O(3)-C(7) Value not available

C(1)-C(6) Value not available

C(1)-C(2) Value not available

C(2)-C(3) Value not available

C(3)-C(4) Value not available

C(4)-C(5) Value not available

C(5)-C(6) Value not available

C(2)-C(1)-O(3) Value not available

C(6)-C(1)-O(3) Value not available

C(1)-O(3)-C(7) Value not available

O(1)-N(1)-O(2) Value not available

O(1)-N(1)-C(4) Value not available

O(2)-N(1)-C(4) Value not available

C(3)-C(4)-N(1) Value not available

C(5)-C(4)-N(1) Value not available

C(2)-C(3)-I(1) Value not available

| C(4)-C(3)-I(1) | Value not available |
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Experimental Protocols
Synthesis of 3-Iodo-4-nitroanisole
A common method for the synthesis of iodo-nitro aromatic compounds involves the iodination

of a corresponding nitro-aromatic precursor. For 3-Iodo-4-nitroanisole, a plausible synthetic

route is the iodination of 3-nitroanisole. Alternatively, the synthesis can proceed via the

iodination of 3-nitrophenol followed by methylation.

Materials:

3-nitroanisole (or 3-nitrophenol)

Iodinating agent (e.g., I₂, N-iodosuccinimide)

Acid catalyst (e.g., H₂SO₄)

Solvent (e.g., acetic acid, dichloromethane)

Methylating agent (if starting from 3-nitrophenol, e.g., dimethyl sulfate)

Base (e.g., NaH, K₂CO₃)

Procedure:

Dissolve 3-nitroanisole in a suitable solvent.

Add the iodinating agent and the acid catalyst to the solution.

Stir the reaction mixture at room temperature or with gentle heating for a specified period,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate

solution) to remove excess iodine.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and

concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 3-
Iodo-4-nitroanisole.

Single-Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated

solution of the purified compound.

Procedure:

Dissolve the purified 3-Iodo-4-nitroanisole in a suitable solvent or solvent mixture (e.g.,

ethanol, ethyl acetate, hexane-ethyl acetate mixture) with gentle heating to achieve

saturation.

Filter the hot solution to remove any insoluble impurities.

Allow the solution to cool slowly to room temperature.

Cover the container with a perforated film to allow for slow evaporation of the solvent.

Store the container in a vibration-free environment for several days to weeks until well-

formed single crystals appear.

X-ray Crystallographic Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

A suitable single crystal is selected and mounted on a goniometer head.

Data collection is performed on a diffractometer (e.g., a Bruker SMART CCD area-detector

diffractometer) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

The collected data is processed for cell refinement, data reduction, and absorption

correction.
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The crystal structure is solved by direct methods and refined by full-matrix least-squares on

F² using appropriate software packages (e.g., SHELXS, SHELXL).

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

The final refinement includes examination of the difference Fourier maps to ensure no

significant residual electron density.

Visualizations
The following diagrams illustrate the experimental workflow and the probable intermolecular

interactions in the crystal structure of 3-Iodo-4-nitroanisole.
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Caption: Experimental workflow for the crystal structure analysis of 3-Iodo-4-nitroanisole.
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Caption: Probable intermolecular interactions in the crystal lattice of 3-Iodo-4-nitroanisole.

To cite this document: BenchChem. [Crystal structure analysis of 3-Iodo-4-nitroanisole].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333487#crystal-structure-analysis-of-3-iodo-4-
nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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